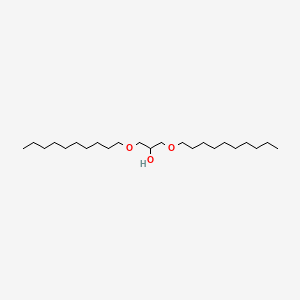
1,3-Bis(decyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(decyloxy)-2-propanol: is an organic compound with the molecular formula C23H48O3. It is a diol, meaning it contains two hydroxyl groups (-OH), which are attached to a propane backbone. The compound is characterized by the presence of two decyloxy groups (-O-C10H21) attached to the first and third carbon atoms of the propane chain. This structure imparts unique physical and chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(decyloxy)-2-propanol typically involves the reaction of 1,3-dichloro-2-propanol with decanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by decyloxy groups. The reaction can be represented as follows:
Cl-CH2-CH(OH)-CH2-Cl+2C10H21OHNaOHC10H21O-CH2-CH(OH)-CH2-O-C10H21+2NaCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(decyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products
Oxidation: The major products can include 1,3-diketones or 1,3-dicarboxylic acids.
Reduction: The major products can include propane derivatives with varying degrees of saturation.
Substitution: The major products can include halogenated or aminated derivatives of the original compound.
Scientific Research Applications
1,3-Bis(decyloxy)-2-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used as a surfactant or emulsifier in biological assays and experiments.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(decyloxy)-2-propanol is primarily based on its ability to interact with various molecular targets through its hydroxyl and decyloxy groups. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound can modulate the activity of enzymes, receptors, and other proteins by altering their conformation or stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-hydroxyethyl)-2-propanol: Similar structure but with shorter hydroxyethyl groups.
1,3-Bis(4-carboxyphenoxy)-2-propanol: Contains carboxyphenoxy groups instead of decyloxy groups.
1,3-Bis(1,2,3-triazol-1-yl)-2-propanol: Contains triazolyl groups instead of decyloxy groups.
Uniqueness
1,3-Bis(decyloxy)-2-propanol is unique due to its long decyloxy chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic behavior is desired, such as in surfactants and emulsifiers. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.
Properties
CAS No. |
95491-64-8 |
|---|---|
Molecular Formula |
C23H48O3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1,3-didecoxypropan-2-ol |
InChI |
InChI=1S/C23H48O3/c1-3-5-7-9-11-13-15-17-19-25-21-23(24)22-26-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI Key |
PYRVOLKVRLTFNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(COCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
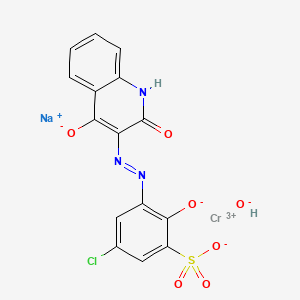
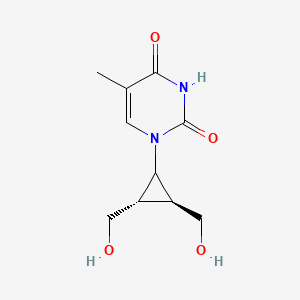
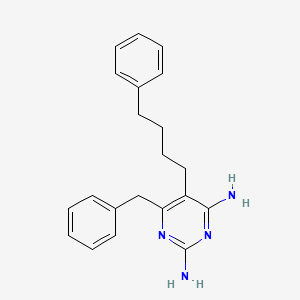
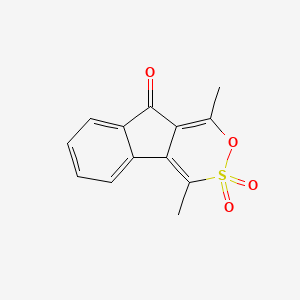
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)
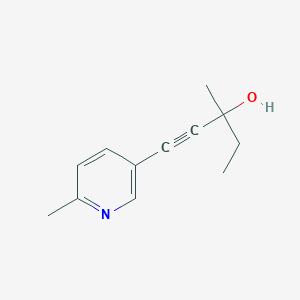
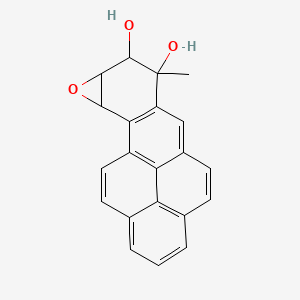
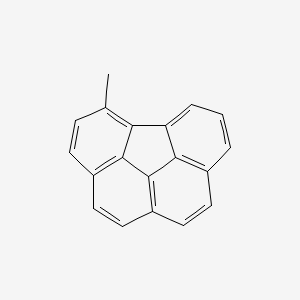
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
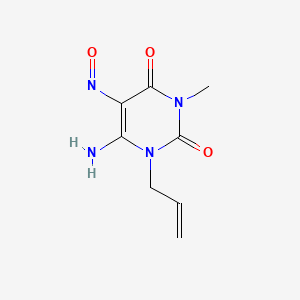
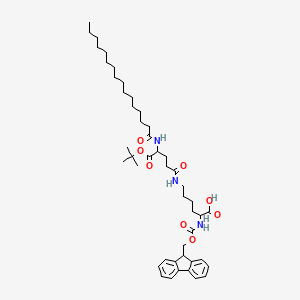
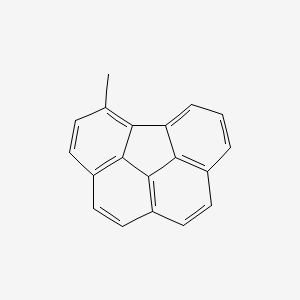
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
